4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid
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Overview
Description
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions, where the BOC group is removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the phenyl ring can be functionalized with various substituents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, or sodium borohydride.
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection of the BOC group.
Coupling Reagents: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Phenyl Rings: Coupling reactions introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Bioconjugation: The amino group can be used for conjugation with biomolecules, making it useful in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid depends on its chemical transformations:
Reduction: The nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions.
Deprotection: Removal of the BOC group reveals the free amino group, which can engage in further chemical reactions.
Coupling Reactions: The phenyl ring can be functionalized to introduce new chemical entities, altering the compound’s properties and interactions.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Lacks the nitro group and BOC protection, making it less versatile in certain synthetic applications.
2-Nitrobenzoic Acid: Lacks the BOC-protected amino group, limiting its use in bioconjugation and medicinal chemistry.
4-(4-BOC-Aminophenyl)boronic Acid: Similar in structure but contains a boronic acid group instead of a nitro group, offering different reactivity and applications.
Uniqueness: 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid is unique due to the combination of a nitro group and a BOC-protected amino group on the same molecule, providing a versatile platform for various chemical transformations and applications in research.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(10-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWATNLASHOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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